- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

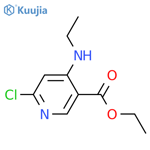

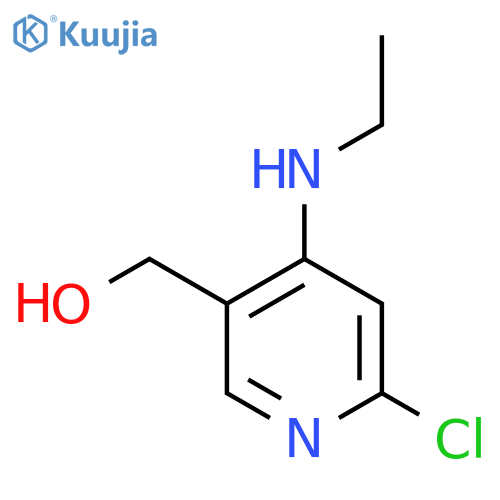

Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)

959162-99-3 structure

Nombre del producto:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Propiedades químicas y físicas

Nombre e identificación

-

- 6-chloro-4-(ethylamino)-3-Pyridinemethanol

- (6-chloro-4-(ethylamino)pyridin-3-yl)methanol

- 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine

- MPXJZSOEDMDXJO-UHFFFAOYSA-N

- 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-

- (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol

- 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)

- [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol

- 959162-99-3

- DA-36294

- CS-0168595

- BS-52864

- F71710

- SCHEMBL4281181

- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

-

- MDL: MFCD20685998

- Renchi: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)

- Clave inchi: MPXJZSOEDMDXJO-UHFFFAOYSA-N

- Sonrisas: ClC1=CC(=C(C=N1)CO)NCC

Atributos calculados

- Calidad precisa: 186.0559907g/mol

- Masa isotópica única: 186.0559907g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 3

- Complejidad: 134

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.8

- Superficie del Polo topológico: 45.2

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1229558-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 95% | 1g |

$600 | 2024-06-03 | |

| Aaron | AR01DFRU-250mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98% | 250mg |

$6.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-100mg |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 98% | 100mg |

¥45.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 98% | 1g |

¥120.00 | 2024-04-23 | |

| 1PlusChem | 1P01DFJI-100mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 97% | 100mg |

$25.00 | 2024-04-19 | |

| A2B Chem LLC | AX05486-250mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 250mg |

$17.00 | 2024-07-18 | |

| Ambeed | A1501937-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 97+% | 1g |

$18.0 | 2025-02-25 | |

| A2B Chem LLC | AX05486-1g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 1g |

$24.00 | 2024-07-18 | |

| A2B Chem LLC | AX05486-5g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 5g |

$77.00 | 2024-07-18 | |

| Aaron | AR01DFRU-1g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98% | 1g |

$10.00 | 2025-02-12 |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Referencia

- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, cooled

1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt

1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt

Referencia

- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C

Referencia

- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt

1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt

1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt

Referencia

- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

Referencia

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt

1.2 Reagents: Methanol , Ethyl acetate

1.2 Reagents: Methanol , Ethyl acetate

Referencia

- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 12 h, 55 °C

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referencia

- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, 5 °C; 1 h, 5 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled

Referencia

- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Sodium hydroxide , Water

1.2 Reagents: Sodium hydroxide , Water

Referencia

- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C

Referencia

- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Literatura relevante

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol) Productos relacionados

- 120568-10-7(8-(trifluoromethyl)isoquinoline)

- 1620134-82-8(N-Acetyl-O-methyl-D-serine Phenylmethyl Ester)

- 17437-24-0(18-Aminooctadecanoic acid)

- 2357159-37-4(2-Pyrrolidinone, 3-(1H-pyrazol-4-yl)-)

- 356-02-5(3-Perfluoropropyl Propanoic Acid)

- 2413875-05-3(tert-butyl N-1-(4-fluorophenyl)ethyl-N-(2-hydroxy-2-methylpropyl)carbamate)

- 1256818-53-7(5-ethynyl-2,3-dimethoxypyridine)

- 220270-23-5(2-bromo-1-(3-methylcyclohexyl)ethan-1-one, Mixture of diastereomers)

- 1448027-19-7(5-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}thiophene-2-sulfonamide)

- 2384684-88-0(3-Chloro-2-ethoxy-4-methoxybenzaldehyde)

Proveedores recomendados

Changzhou Guanjia Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Heyuan Broad Spectrum Biotechnology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jincang Pharmaceutical (Shanghai) Co., LTD.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Taizhou Jiayin Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote